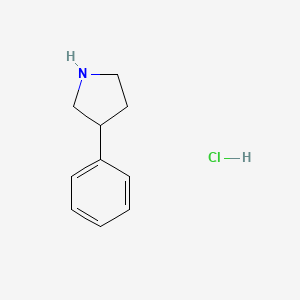

3-Phenylpyrrolidine hydrochloride

Description

Historical Context of Pyrrolidine (B122466) Derivatives in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in medicinal chemistry. nih.gov This scaffold is prevalent in numerous natural products, most notably in alkaloids such as nicotine (B1678760) and hygrine, which exhibit a wide range of biological activities. mdpi.com The structural and chemical properties of the pyrrolidine ring have made it a recurring motif in the design of synthetic drugs.

Historically, the incorporation of the pyrrolidine moiety has been a key strategy in the development of pharmaceuticals across various therapeutic areas. Well-established drugs containing this ring system include Procyclidine (an anticholinergic agent), Bepridil (an antihypertensive), and various racetam compounds known for their nootropic effects. scbt.com The enduring presence of the pyrrolidine scaffold in both natural and synthetic molecules underscores its versatility and significance in the ongoing quest for new and effective medicines. nih.govresearchgate.net The development of stereoselective synthesis methods has further expanded the ability to create complex and potent pyrrolidine-containing drug candidates. mdpi.com

Significance of 3-Phenylpyrrolidine (B1306270) Hydrochloride as a Core Structure in Drug Design and Development

The 3-phenylpyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it has the ability to bind to multiple, diverse biological targets. chemrxiv.org This makes 3-Phenylpyrrolidine hydrochloride a valuable starting material and key intermediate for the synthesis of a wide array of biologically active compounds. The presence of the phenyl group at the 3-position provides a site for further functionalization, allowing chemists to fine-tune the pharmacological properties of the resulting molecules.

The stereochemistry of the 3-phenylpyrrolidine core is often crucial for biological activity. Research has shown that the orientation of substituents on the pyrrolidine ring can dramatically influence how a molecule interacts with its target protein. For instance, studies on estrogen receptor modulators demonstrated that the stereospecific orientation of a methyl group on the pyrrolidine ring could determine whether a compound acts as a pure antagonist or a selective degrader of the receptor. nih.gov

A significant area where the 3-arylpyrrolidine structure has proven its worth is in the development of novel androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC). nih.gov Researchers have designed and synthesized series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives that exhibit potent antagonistic activity against the AR. In these studies, the specific configuration of the pyrrolidine ring was found to be essential for the desired biological effect. nih.gov

Overview of Research Directions for this compound

Current research involving the 3-phenylpyrrolidine scaffold is diverse and spans multiple therapeutic fields. The adaptability of this core structure allows for its use in creating libraries of compounds for screening against various diseases.

Key research directions include:

Anticancer Agents: Building on the success of 3-arylpyrrolidine derivatives as androgen receptor antagonists, research is ongoing to develop new compounds with improved efficacy against prostate and other cancers. nih.govnih.gov

Anticonvulsants: The 3-phenylpyrrolidine-2,5-dione (B1268348) moiety is a core component of several compounds being investigated for their antiseizure and antinociceptive (pain-relieving) properties. mdpi.com Studies are exploring how different substituents on the phenyl and pyrrolidine rings affect their activity in models of epilepsy and neuropathic pain. mdpi.com

Neurological and Psychiatric Disorders: Given that simple 1-propyl-3-aryl pyrrolidines are potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors, this scaffold is being explored for the development of treatments for conditions affected by these neurotransmitter systems. chemrxiv.org

Histamine (B1213489) Receptor Antagonists: Substituted aminopyrrolidines, which can be derived from 3-phenylpyrrolidine, have been identified as potent and selective antagonists for the histamine H(3) receptor, a target for various central nervous system disorders. nih.gov

Infectious Diseases: The 3-aryl pyrrolidine structure is being investigated for its potential against infectious agents, including the parasite responsible for leishmaniasis. chemrxiv.org

The hydrochloride form, this compound, serves as a stable and reliable starting material for the synthetic routes employed in these diverse research endeavors.

Data Tables

Table 1: Chemical Properties of this compound and its Enantiomers

| Property | This compound (Racemic) | (S)-3-Phenylpyrrolidine hydrochloride | (R)-3-Phenylpyrrolidine hydrochloride |

| CAS Number | 857281-02-8 scbt.com | 1094670-20-8 sigmaaldrich.com | 851000-46-9 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₄ClN cymitquimica.com | C₁₀H₁₄ClN sigmaaldrich.com | C₁₀H₁₄ClN sigmaaldrich.com |

| Molecular Weight | 183.68 g/mol scbt.com | 183.68 g/mol cymitquimica.com | 183.68 g/mol |

| Physical Form | Solid cymitquimica.com | Solid sigmaaldrich.com | Solid |

| InChI Key | DNSSGEPIODMCQR-UHFFFAOYSA-N cymitquimica.com | DNSSGEPIODMCQR-HNCPQSOCSA-N sigmaaldrich.com | DNSSGEPIODMCQR-PPHPATTJSA-N sigmaaldrich.com |

Table 2: Research Findings on 3-Phenylpyrrolidine Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Area | Key Findings |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Androgen Receptor (AR) Antagonist | Oncology (Prostate Cancer) | The (2S,3R) configuration was favorable for AR antagonistic activity, showing efficacy in a castration-resistant prostate cancer model. nih.gov |

| 3-Aryl-pyrrolidine-2,5-diones | Anticonvulsant & Antinociceptive | Neurology (Epilepsy, Pain) | Derivatives showed potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govmdpi.com |

| 1-Propyl-3-aryl pyrrolidines | Serotonin & Dopamine Receptors | Neurology/Psychiatry | Identified as potent and selective ligands, suggesting potential for treating CNS disorders. chemrxiv.org |

| Substituted Aminopyrrolidines | Histamine H(3) Receptor Antagonist | Neurology | Novel non-imidazole antagonists with high affinity and selectivity for the H(3) receptor were developed. nih.gov |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSSGEPIODMCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656999 | |

| Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857281-02-8 | |

| Record name | 3-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of 3-Phenylpyrrolidine (B1306270) Hydrochloride and its Chiral Analogues

The synthesis of specific stereoisomers, or enantiomers, of 3-Phenylpyrrolidine and its related structures is a critical focus in medicinal chemistry, as the biological activity of such compounds is often dictated by their three-dimensional arrangement. morressier.comnih.gov

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. A variety of strategies have been developed to achieve this for pyrrolidine-containing compounds. mdpi.com One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, which yields 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org Subsequent reduction of these intermediates provides access to a diverse range of enantioenriched 3-substituted piperidines, a class of compounds structurally related to 3-phenylpyrrolidine. organic-chemistry.org Another powerful method is the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides, which produces 3,3-diarylpropyl amines with excellent enantiomeric excess. nih.gov These amines can then be further transformed into valuable chiral compounds. nih.gov The development of these methods highlights the importance of catalyst and ligand selection in achieving high levels of stereocontrol. nih.govorganic-chemistry.org

The table below summarizes key asymmetric synthesis strategies for related chiral amines and heterocycles.

| Strategy | Catalyst System | Substrate | Product | Enantioselectivity |

| Asymmetric Reductive Heck Reaction | Rh-catalyst | Arylboronic acids and phenyl pyridine-1(2H)-carboxylate | 3-Substituted tetrahydropyridines | High |

| Asymmetric Hydrogenation | Ir-catalyst | 3,3-Diarylallyl phthalimides | 3,3-Diarylpropyl amines | 98-99% ee |

Stereochemical Control in Pyrrolidine (B122466) Ring Formation

Controlling the stereochemistry during the formation of the pyrrolidine ring itself is a fundamental challenge. A short and stereoselective synthesis of radicamine B, a naturally occurring pyrrolidine, was achieved using Garner's (R)-aldehyde, derived from D-serine, as the chiral starting material. nih.gov This synthesis featured a highly efficient one-pot, five-step transformation to construct the pyrrolidine ring with excellent stereocontrol. nih.gov

Another innovative approach involves the photo-promoted ring contraction of pyridines using silylborane. nih.govresearchgate.netresearcher.life This method provides access to pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further functionalization. nih.govresearchgate.netresearcher.life The reaction proceeds with broad substrate scope and high functional group compatibility. nih.govresearchgate.netresearcher.life

Chiral Auxiliary Approaches

Chiral auxiliaries are optically active compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. youtube.comyoutube.comslideshare.net Once the desired stereocenter is established, the auxiliary is removed. This strategy has been widely employed in asymmetric synthesis. youtube.comslideshare.net For instance, Evans' oxazolidinones are well-known chiral auxiliaries used in asymmetric alkylation reactions. slideshare.net The use of a chiral auxiliary can convert an achiral substrate into a chiral product with a high degree of stereoselectivity. youtube.com The choice of the auxiliary is critical and can influence the stereochemical course of the reaction.

C(sp³)–H Activation Strategies for Stereoselective Analogue Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds, particularly the less reactive C(sp³)–H bonds, represents a powerful and efficient strategy for synthesizing complex molecules. nih.gov Transition-metal catalyzed C-H activation has emerged as a key tool for the late-stage functionalization of heterocyclic compounds like pyrrolidine. morressier.comnih.gov

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to the synthesis of cis-3,4-disubstituted pyrrolidines. morressier.comresearchgate.net By employing an aminoquinoline directing group at the C(3) position, selective arylation at the C(4) position can be achieved with excellent regio- and stereoselectivity. morressier.comresearchgate.net This method allows for the introduction of various aryl groups and subsequent removal of the directing group provides access to a range of biologically relevant building blocks. morressier.comresearchgate.net

Derivatization Strategies for 3-Phenylpyrrolidine Hydrochloride

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new analogues with potentially different biological activities.

A common derivatization strategy for amines like 3-phenylpyrrolidine involves reaction with reagents that introduce a chromophore or fluorophore, facilitating detection by HPLC. nih.gov For instance, pre-column derivatization of 3-aminopyrrolidine (B1265635) hydrochloride with Boc anhydride (B1165640) produces a derivative with UV absorption, allowing for its analysis by high-performance liquid chromatography. google.com This method is valued for its speed, sensitivity, and accuracy. google.com

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring can be functionalized at various positions to generate a library of derivatives. nih.govresearchgate.netrsc.org Redox-neutral α-functionalization of pyrrolidines allows for the introduction of aryl groups at the α-position. rsc.org This can be achieved using a quinone monoacetal as an oxidizing agent. rsc.org

Furthermore, the ring contraction of pyridines provides a novel entry to functionalized pyrrolidines. nih.govresearchgate.net The resulting 2-azabicyclo[3.1.0]hex-3-ene derivatives can be further transformed into a variety of substituted pyrrolidines. nih.govresearchgate.net

The table below outlines various functionalization strategies for the pyrrolidine ring.

| Strategy | Position of Functionalization | Reagents/Catalysts | Product |

| Redox-Neutral Arylation | α-position | Quinone monoacetal, DABCO | α-Aryl-substituted pyrrolidines |

| Ring Contraction of Pyridines | Various | Silylborane, photopromotion | Functionalized 2-azabicyclo[3.1.0]hex-3-ene derivatives |

| C(sp³)–H Arylation | C(4)-position | Pd-catalyst, aminoquinoline directing group | cis-3,4-Disubstituted pyrrolidines |

Modifications at the Phenyl Moiety

Modifications to the phenyl ring of the 3-phenylpyrrolidine scaffold are crucial for tuning the electronic and steric properties of the molecule, which can significantly influence its biological activity and material characteristics. Research into analogous structures, such as warfarin (B611796), has demonstrated that alterations to the phenyl group can lead to substantial changes in bioactivity. For instance, the complete saturation of the phenyl ring in warfarin to a cyclohexyl group resulted in a tenfold decrease in its inhibitory activity against the VKOR enzyme. nih.gov This highlights the critical role of the π-character of the aromatic ring in molecular interactions. nih.gov

Systematic substitution of the phenyl ring with moieties like cyclooctatetraene (B1213319) (COT), cubane, cyclohexane, or cyclooctane (B165968) allows for a detailed investigation of the steric and electronic requirements of the binding pocket of a target enzyme. nih.gov Such studies have shown that both the π-interactions conferred by the annulene and the ring size are important for activity. nih.gov While direct modifications on the 3-phenylpyrrolidine core are not extensively documented in the provided context, the principles derived from similar scaffolds suggest that functionalization of the phenyl ring through electrophilic aromatic substitution, cross-coupling reactions, or other aromatic transformations would be a key strategy for developing new derivatives with tailored properties.

Synthesis of Novel Heterocyclic Derivatives Incorporating the 3-Phenylpyrrolidine Core

The 3-phenylpyrrolidine core serves as a foundational building block for the synthesis of a variety of more complex heterocyclic systems. These transformations often involve leveraging the reactivity of the pyrrolidine ring and the phenyl group to construct new fused or spirocyclic structures.

Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-dione derivatives are a class of compounds with significant biological activities. A general and efficient route to N-aryl pyrrolidine-2,5-diones involves the reaction of maleic anhydride with an aromatic amine. This reaction proceeds through the opening of the anhydride ring to form a (Z)-4-oxo-4-(arylamino)but-2-enoic acid intermediate. Subsequent treatment with a dehydrating agent such as thionyl chloride under reflux conditions induces cyclization to afford the desired 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives. researchgate.net

Another synthetic approach involves the Michael addition of ketones to an N-substituted maleimide. This reaction can be catalyzed by an organocatalytic system, such as OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like chloroform (B151607) at room temperature. researchgate.net These methods provide access to a range of pyrrolidine-2,5-dione derivatives that can be further functionalized.

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Maleic anhydride, Aromatic amines | 1. Ring opening; 2. SOCl₂, reflux, 5-8 h | 3-chloro-N-aryl pyrrolidine-2,5-diones | 83-96 | researchgate.net |

| N-substituted maleimide, Ketones | OtBU-l-threonine, DBU, CHCl₃, r.t. | Pyrrolidine-2,5-dione derivatives | 51.3-63.2 | researchgate.net |

This table summarizes general synthetic routes to pyrrolidine-2,5-dione derivatives.

Spiropyrrolidine Derivatives

Spiropyrrolidines are a class of compounds with a unique three-dimensional structure, making them attractive scaffolds in drug discovery. A powerful method for the synthesis of spiropyrrolidines is the 1,3-dipolar cycloaddition reaction. This can be achieved through a multicomponent reaction involving an amine, a maleimide, and an aldehyde. ua.es For instance, the reaction of allylamine, N-methylmaleimide, and cinnamaldehyde (B126680) in toluene (B28343) at high temperature yields a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}. ua.es

The synthesis of spiro[indenoquinoxaline-pyrrolidines] can be achieved through a four-component reaction of ninhydrin, o-phenylenediamine, sarcosine, and a dipolarophile like (E)-3-arylidene-1-methylpyrrolidine-2,5-dione. nih.gov The optimization of reaction conditions, including solvent and temperature, is crucial for achieving high yields and regioselectivity. nih.gov Refluxing the reaction mixture in methanol (B129727) has been found to be effective for this transformation. nih.gov

| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Allylamine, N-methylmaleimide, Cinnamaldehyde | Toluene, 120 °C, 17 h | spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | 88 | ua.es |

| Ninhydrin, o-phenylenediamine, Sarcosine, (E)-3-arylidene-1-methylpyrrolidine-2,5-dione | Methanol, reflux, 4 h | spiro[indenoquinoxaline-pyrrolidine] | 81 | nih.gov |

This table presents examples of the synthesis of spiropyrrolidine derivatives.

Other Heterocyclic Annulations

Annulation reactions provide a versatile route to construct fused heterocyclic systems. [3+2] annulation reactions are particularly useful for the synthesis of five-membered nitrogen heterocycles. chim.it These reactions can proceed through a concerted 1,3-dipolar cycloaddition or a stepwise Michael Initiated Ring Closure (MIRC) mechanism. chim.it For example, the reaction of azomethine ylides with nitroalkenes can produce highly substituted pyrrolidines. chim.it

Another approach is the annulation of 1,3-azadienes with succinic anhydride, which yields allylic 2-oxopyrrolidines bearing multiple contiguous stereocenters. rsc.orgnih.govnih.gov This reaction is chemoselective, efficient, and scalable, allowing for further diversification of the resulting products. rsc.orgnih.govnih.gov The nature of the nitrogen substituent on the 1,3-azadiene plays a significant role in the reactivity and selectivity of the reaction. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective methods for the synthesis of the pyrrolidine ring. Lewis acid catalysis, in particular, has been instrumental in promoting rearrangements that lead to the formation of this important heterocyclic core.

Lewis Acid Catalysis in Rearrangements for Pyrrolidine Formation

Lewis acids can be employed to catalyze various rearrangements that result in the formation of pyrrolidine rings and other related heterocycles. For example, the Lewis acid-catalyzed vinyl acetal (B89532) rearrangement of 4,5-dihydro-1,3-dioxepines has been shown to produce cis- and trans-2,3-disubstituted tetrahydrofurans with high stereoselectivity. nih.gov While this example leads to a tetrahydrofuran, the underlying principle of Lewis acid-promoted rearrangement of a heterocyclic system is applicable to the synthesis of pyrrolidines.

| Catalytic System | Reaction Type | Product | Reference |

| Lewis Acid | 5/6-endo-dig reductive hydroamination cascade | Pyrrolidines and piperidines | organic-chemistry.org |

| InCl₃, BiCl₃, AlCl₃, TiCl₄, BF₃·OEt₂ | Cationic Povarov reaction | N-propargyl-6-methoxy-4-(2′-oxopyrrolidin-1′-yl)-1,2,3,4-tetrahydroquinoline | nih.gov |

This table highlights the use of Lewis acid catalysis in the synthesis of heterocyclic compounds.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of 3-aryl pyrrolidines. researchgate.netchemrxiv.orgnih.govchemrxiv.org A notable advancement is the palladium-catalyzed hydroarylation of pyrrolines, which provides a direct route to 3-aryl pyrrolidines. researchgate.netchemrxiv.orgnih.govchemrxiv.org

Research has demonstrated that while N-acyl pyrrolines typically undergo palladium-catalyzed arylation to yield alkene products, the corresponding reactions with N-alkyl pyrrolines result in the desired hydroarylation products, namely 3-aryl-pyrrolidines. researchgate.netnih.gov This method is significant as it allows for the direct formation of these valuable molecules from readily available starting materials. The process exhibits a broad substrate scope concerning the arylating agent, making it a versatile tool for creating a diverse range of 3-aryl pyrrolidine derivatives. chemrxiv.org

One of the key advantages of this methodology is its ability to facilitate the efficient synthesis of drug-like molecules in a single catalytic step. chemrxiv.orgnih.gov For instance, this approach has been successfully applied to the synthesis of 1-propyl-3-aryl pyrrolidines, which are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net

A proposed mechanism for this transformation involves the formation of a chelated palladium complex. chemrxiv.org The reaction of N-alkyl pyrrolines with an aryl halide in the presence of a palladium catalyst leads to the formation of the 3-aryl-pyrrolidine product. The scope of this reaction has been explored with various arylating agents, as detailed in the table below.

| N-Alkyl Pyrroline | Arylating Agent | Product | Yield (%) |

|---|---|---|---|

| N-Propyl-2-pyrroline | 4-Bromotoluene | 1-Propyl-3-(p-tolyl)pyrrolidine | Data not specified |

| N-Propyl-2-pyrroline | 4-Bromoanisole | 3-(4-Methoxyphenyl)-1-propylpyrrolidine | Data not specified |

| N-Benzyl-2-pyrroline | Bromobenzene | 1-Benzyl-3-phenylpyrrolidine | Data not specified |

Further developments in this area include sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines using arylboronic acids, which yields 2-aryl-3-pyrrolines that can be subsequently converted to polysubstituted pyrrolidines. rsc.org

Brønsted Acid/Base Catalysis in Intramolecular Cyclizations

Brønsted acids have proven to be effective catalysts for the intramolecular cyclization of aminoalkenes to form pyrrolidine rings. berkeley.eduacs.org This method, known as intramolecular hydroamination, offers a direct approach to synthesizing these important heterocyclic structures. acs.org

The reaction involves the cyclization of aminoalkenes that have an electron-withdrawing group attached to the nitrogen atom. berkeley.eduacs.org Catalysts such as triflic acid or sulfuric acid have been successfully employed in solvents like toluene to afford pyrrolidines in excellent yields. berkeley.eduacs.org This acid-catalyzed cyclization can even proceed at room temperature, although it may require longer reaction times. acs.org

An interesting finding from control experiments in studies focused on palladium-catalyzed hydroamination was the discovery of this Brønsted acid-catalyzed cyclization pathway. acs.org It was observed that in the absence of a palladium catalyst but in the presence of an acid like triflic acid, the cyclization of a tosylamide-containing aminoalkene proceeded efficiently. acs.org This highlights the crucial role of the Brønsted acid in promoting the ring-closing reaction.

The general applicability of this method is demonstrated by its success in forming both five- and six-membered heterocycles. acs.org

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| N-Tosyl-4-penten-1-amine | TfOH | 1-Tosyl-2-methylpyrrolidine | High |

| N-Tosyl-5-hexen-1-amine | TfOH | 1-Tosyl-2-methylpiperidine | High |

(Yields are qualitative as reported in the source material)

More recent studies have explored Brønsted acid-assisted Lewis acid-mediated synthesis of pyrrolidines from α-hydroxydimethylacetals and tethered amines, proceeding through an interrupted Amadori/Heyns rearrangement. nih.gov

Green Chemistry Applications in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve efficiency. The synthesis of this compound is no exception, with microwave-assisted synthesis, solvent-free conditions, and ultrasonic irradiation emerging as promising green alternatives.

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times, often leading to higher yields and purities compared to conventional heating methods. nih.govyoutube.comrsc.org This technology has been successfully applied to various reactions for synthesizing heterocyclic compounds, including N-arylpyrrolidines. nih.govnih.gov

For instance, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes using microwave irradiation at 75 °C, a significant improvement over conventional heating methods. nih.gov In another example, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, which can be precursors to more complex structures, was efficiently carried out using microwave assistance. rsc.org The use of microwaves in heterocyclizations and coupling reactions has become a powerful tool for medicinal chemists. youtube.com

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Reference |

|---|---|---|---|

| N-alkylation of pyrrolidine derivative | Hours | 5 minutes | nih.gov |

| Arylation of DHP | 1 week | Minutes | youtube.com |

Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying purification processes. Several solvent-free methods have been developed for the synthesis of pyrrole (B145914) and pyrrolidine derivatives.

One approach involves the three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds from L-tryptophan derivatives under solvent-free heating conditions, affording moderate to good yields. Another example is the synthesis of NH-pyrazoles by grinding, which demonstrates the feasibility of solid-state reactions for preparing heterocyclic compounds. researchgate.net Mechanochemical conditions, where mechanical force is used to initiate reactions, also provide a solvent-free route for pyrrole synthesis.

Ultrasonic irradiation is another green chemistry tool that can enhance reaction rates and yields. rsc.orgresearchgate.netnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical reactions. nih.gov

This technique has been successfully applied to the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones, where the use of ultrasound led to excellent yields and short reaction times. rsc.org Similarly, the synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones was achieved with higher yields and in shorter times under ultrasonic irradiation compared to conventional methods. researchgate.net The use of ultrasound in catalyst-free, four-component synthesis of multi-substituted pyrroles in water further highlights the potential of this green technique. nih.gov

| Reaction | Conventional Method (Time, Yield) | Ultrasonic Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of 3-pyrrolin-2-ones | Longer reaction times, lower yields | Shorter reaction times, excellent yields | rsc.org |

| Synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones | Longer reaction times, lower yields | 30-35 minutes, good yields | researchgate.net |

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of the 3-phenylpyrrolidine (B1306270) scaffold have been extensively investigated to understand their influence on biological activity, particularly as monoamine reuptake inhibitors. wikipedia.org The core structure consists of a pyrrolidine (B122466) ring with a phenyl group at the 3-position. Modifications have been explored at several positions, including the pyrrolidine nitrogen, the phenyl ring, and the pyrrolidine ring itself.

Modifications at the Pyrrolidine Nitrogen (N-1 Position): The substituent on the pyrrolidine nitrogen plays a significant role in the potency and selectivity of these compounds. For instance, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives developed as androgen receptor antagonists, the nature of the substituent on the nitrogen was found to be critical for activity. nih.gov

Modifications on the Phenyl Ring (at the 3-Position): Substitution on the phenyl ring directly influences the interaction of the molecule with its biological target. The position, number, and nature of the substituents can dramatically alter the binding affinity. For example, in the development of triple reuptake inhibitors, the substitution pattern on the phenyl ring of related scaffolds was shown to be a key determinant of their affinity for the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. nih.gov

Modifications on the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can impact both the potency and the stereochemical requirements of the molecule. For example, the introduction of a methyl group at the 2-position of the pyrrolidine ring in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives was found to increase their binding affinity to the androgen receptor. nih.gov

The following table summarizes the impact of various structural modifications on the biological activity of 3-phenylpyrrolidine analogs based on findings from related pyrrolidine derivatives.

| Modification Site | Structural Change | Impact on Biological Activity |

| Pyrrolidine Nitrogen (N-1) | Introduction of various alkyl or aryl groups | Significantly alters potency and selectivity for different biological targets. |

| Phenyl Ring (C-3) | Introduction of electron-withdrawing or electron-donating groups | Modulates binding affinity and can influence selectivity between different monoamine transporters. |

| Pyrrolidine Ring (e.g., C-2, C-4, C-5) | Introduction of small alkyl groups or hydroxyl groups | Can enhance binding affinity and introduce specific stereochemical requirements for activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For 3-phenylpyrrolidine derivatives, 3D-QSAR models have been instrumental in understanding the structural requirements for their activity as, for example, neuraminidase inhibitors and glycine (B1666218) transporter 1 (GlyT1) inhibitors. mdpi.comnih.gov

These models typically use computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D properties of the molecules, such as steric and electrostatic fields, with their biological activity. mdpi.com

For instance, in a study on pyrrolidine derivatives as neuraminidase inhibitors, 3D-QSAR models revealed that hydrogen bonds and electrostatic factors were major contributors to their inhibitory activity. nih.gov Similarly, for GlyT1 inhibitors, QSAR models have shown that properties like hydrogen bond donors, polarizability, and surface tension are significantly correlated with their biological inhibitory activity. mdpi.com These findings provide a theoretical framework for the rational design of novel and more potent 3-phenylpyrrolidine-based inhibitors. nih.gov

The table below illustrates the types of descriptors often found to be significant in QSAR models of pyrrolidine derivatives.

| QSAR Descriptor Type | Examples | Correlation with Activity |

| Steric | CoMFA steric fields | Favorable or unfavorable regions around the molecule indicate where bulky groups increase or decrease activity. |

| Electrostatic | CoMFA and CoMSIA electrostatic fields | Indicates regions where positive or negative charges are favorable for activity. |

| Hydrophobic | CoMSIA hydrophobic fields | Highlights areas where hydrophobic interactions are important for binding. |

| Hydrogen Bond | CoMSIA H-bond donor/acceptor fields | Identifies key locations for hydrogen bonding with the receptor. |

| Topological | Topological diameter | Can be correlated with the overall size and shape of the molecule. mdpi.com |

Pharmacophore Modeling for Receptor Interaction

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. researchgate.net For 3-phenylpyrrolidine derivatives, pharmacophore models have been developed to understand their interaction with various receptors and transporters, such as the corticotropin-releasing factor 1 (CRF1) receptor. nih.govnih.gov

A typical pharmacophore model for a 3-phenylpyrrolidine derivative might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring. nih.govnih.gov The spatial arrangement of these features is critical for the molecule's ability to fit into the binding pocket of the target protein. univr.itmdpi.com

For example, a six-point pharmacophore model developed for a series of N3-phenylpyrazinones, which share structural similarities with 3-phenylpyrrolidine derivatives, included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.govnih.gov This model was successfully used to develop a statistically significant 3D-QSAR model, demonstrating the utility of pharmacophore modeling in predicting the activity of new compounds. nih.govnih.gov

The key pharmacophoric features commonly identified for pyrrolidine-based compounds are summarized in the table below.

| Pharmacophoric Feature | Description | Importance in Receptor Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Crucial for specific interactions with amino acid residues in the receptor binding site. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Forms directional interactions that contribute to binding affinity and selectivity. |

| Hydrophobic (HY) | A non-polar region of the molecule. | Interacts with hydrophobic pockets in the receptor, contributing to overall binding energy. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Can engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor. |

Analysis of Stereochemical Influence on Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. units.it For 3-phenylpyrrolidine derivatives, which possess at least one stereocenter at the 3-position of the pyrrolidine ring, the stereochemical configuration can have a profound impact on their interaction with chiral biological targets such as receptors and enzymes.

In a study of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor (AR) antagonists, it was found that the (2S,3R) configuration of the pyrrolidine ring was favorable for AR antagonistic activity. nih.gov This highlights the importance of a specific spatial orientation of the substituents on the pyrrolidine ring for optimal binding to the receptor.

The differential activity of stereoisomers is a common phenomenon in drug action and underscores the three-dimensional nature of drug-receptor interactions. The synthesis and biological evaluation of individual enantiomers or diastereomers are therefore essential steps in the SAR studies of 3-phenylpyrrolidine derivatives.

The table below illustrates the typical influence of stereochemistry on the activity of chiral compounds like 3-phenylpyrrolidine derivatives.

| Stereochemical Aspect | Description | Impact on Biological Activity |

| Enantiomers | Non-superimposable mirror images. | Can exhibit significantly different potencies and even different pharmacological effects (e.g., one is an agonist, the other an antagonist). |

| Diastereomers | Stereoisomers that are not mirror images. | Typically have different physical and chemical properties, as well as distinct biological activities and potencies. |

| Specific Configurations (e.g., R/S) | The absolute configuration at a stereocenter. | A specific configuration is often required for optimal interaction with the chiral binding site of a biological target. |

Conformational Analysis and its Correlation with Biological Response

The biological activity of a flexible molecule like 3-phenylpyrrolidine is not only determined by its static structure but also by the ensemble of conformations it can adopt in solution and at the receptor binding site. mdpi.com Conformational analysis aims to identify the low-energy, biologically relevant conformations of a molecule and to correlate these with its biological response.

For 3-phenylpyrrolidine derivatives, the relative orientation of the phenyl group with respect to the pyrrolidine ring is a key conformational feature. The ability of the molecule to adopt a specific conformation that is complementary to the receptor's binding pocket is essential for high-affinity binding.

Computational methods, such as molecular dynamics (MD) simulations, are often employed to explore the conformational landscape of these molecules. nih.gov These studies can provide insights into the dynamic behavior of the molecule and help to identify the specific conformation responsible for its biological activity. For example, in studies of related tropane (B1204802) derivatives, conformational analysis has been used to suggest that a specific conformer (e.g., boat vs. chair) is responsible for high-affinity binding to the serotonin transporter. nih.gov

The relationship between conformation and biological activity is summarized in the table below.

| Conformational Aspect | Description | Correlation with Biological Response |

| Torsional Angles | The rotation around single bonds, defining the overall shape of the molecule. | Specific torsional angles are required to place key functional groups in the correct orientation for receptor interaction. |

| Ring Pucker | The non-planar conformation of the pyrrolidine ring (e.g., envelope or twist). | Can influence the spatial disposition of substituents and thus affect binding affinity. |

| Biologically Active Conformation | The specific conformation that the molecule adopts when bound to its biological target. | Identifying this conformation is a key goal of conformational analysis and can guide the design of more rigid and potent analogs. |

Mechanistic Investigations of Biological Activity

Interaction with Neurotransmitter Systems

Research has shown that derivatives of 3-phenylpyrrolidine (B1306270) can significantly interact with neurotransmitter systems, particularly those involving norepinephrine (B1679862), serotonin (B10506), and glutamate (B1630785).

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-hydroxytryptamine, 5-HT) reuptake. nih.govnih.gov This dual inhibitory action suggests potential applications in conditions where the modulation of these neurotransmitter levels is beneficial. One particular compound from this series, compound 39b, was found to be a potent norepinephrine transporter (NET) and serotonin transporter (SERT) reuptake inhibitor with minimal off-target activities. nih.gov

Furthermore, a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (compound 1), has demonstrated neuroprotective effects against glutamate-induced excitotoxicity. nih.govresearchgate.net Excessive levels of the excitatory neurotransmitter glutamate can lead to neuronal death, a process implicated in several neurodegenerative conditions. nih.gov In in vitro studies using cortical neurons, this compound showed a significant protective effect against glutamate-induced damage, with a 37% increase in cell survival at a concentration of 50 µM. nih.gov This suggests a mechanism of action that involves the modulation of the glutamate system, potentially through interaction with receptors like the AMPA receptor. researchgate.net

Table 1: Investigated Phenylpyrrolidine Derivatives and their Effects on Neurotransmitter Systems

| Compound/Derivative Class | Target System | Observed Effect | Reference |

| 3-(Phenoxy-phenyl-methyl)-pyrrolidine analogues | Norepinephrine and Serotonin Transporters (NET/SERT) | Potent and balanced reuptake inhibition | nih.govnih.gov |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamatergic System | Neuroprotection against glutamate-induced excitotoxicity | nih.govresearchgate.net |

Modulation of Enzyme Activity

The 3-phenylpyrrolidine scaffold has been implicated in the modulation of key enzymes, including N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) and Src kinase.

NAPE-PLD is a crucial enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. capes.gov.br The development of NAPE-PLD inhibitors is of significant interest for understanding the biological roles of these lipids.

In the process of optimizing a potent NAPE-PLD inhibitor, LEI-401, researchers found that the incorporation of a (S)-3-phenylpiperidine moiety significantly enhanced the inhibitory activity. capes.gov.br While not a pyrrolidine (B122466), the piperidine (B6355638) ring is a closely related six-membered heterocycle, and this finding highlights the importance of the 3-phenyl-substituted heterocyclic scaffold for potent NAPE-PLD inhibition. The resulting compound, LEI-401, demonstrated a high inhibitory potency with a Ki of 0.027 µM. capes.gov.br The formal name of LEI-401 is N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide. pharmablock.com

Table 2: Potency of LEI-401 and Related Compounds as NAPE-PLD Inhibitors

| Compound | Key Structural Moiety | Inhibitory Potency (Ki) | Reference |

| LEI-401 (1) | (S)-3-Phenylpiperidine | 0.027 µM | capes.gov.br |

| Compound 2 | N-methylphenethylamine | 0.30 µM | capes.gov.br |

| Compound 7 | (S)-3-Hydroxypyrrolidine | 0.086 µM | capes.gov.br |

| Compound 8 | (R)-3-Hydroxypyrrolidine | 0.11 µM | capes.gov.br |

| Compound 9 | (R)-3-Phenylpiperidine | 0.094 µM | capes.gov.br |

Src kinase is a non-receptor tyrosine kinase that plays a critical role in various cellular signaling pathways. While the pyrrolidine scaffold is found in a variety of kinase inhibitors, direct evidence for the inhibition of Src kinase by 3-phenylpyrrolidine hydrochloride is not well-documented in the available literature. nih.gov

Research into Src kinase inhibitors has often focused on other heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines. nih.gov For instance, conjugates of 3-phenylpyrazolo[3,4-d]pyrimidine with peptides have been shown to be potent inhibitors of c-Src kinase. nih.gov Although these compounds contain a phenyl group, the core heterocyclic system is different from pyrrolidine. The pyrrolidine ring is a versatile scaffold in medicinal chemistry and has been incorporated into inhibitors of other kinases, such as ERK1/2. nih.govnih.gov However, specific studies detailing the interaction of this compound with Src kinase are currently lacking.

Mechanism of Action as Anticonvulsant Agents

Several studies have investigated the anticonvulsant properties of compounds containing a pyrrolidine ring, suggesting that this scaffold is a valuable pharmacophore for the development of antiepileptic drugs. The mechanisms underlying these effects are thought to involve the modulation of neuronal ion channels.

Derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have demonstrated significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov These compounds were designed as hybrid molecules combining the structural features of the antiepileptic drug ethosuximide, which contains a pyrrolidine-2,5-dione core, and tiagabine. nih.gov

Similarly, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have been identified as potent anticonvulsants. nih.gov The mechanism of action for the most promising compound in this series is believed to be complex, involving the inhibition of both peripheral and central sodium and calcium currents. nih.gov

Table 3: Anticonvulsant Activity of Representative Pyrrolidine Derivatives

| Compound Class | Seizure Model | Observed Effect | Proposed Mechanism | Reference |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz, scPTZ | Protection against seizures | Interaction with voltage-gated sodium and calcium channels | nih.gov |

| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, 6 Hz, scPTZ | Broad-spectrum anticonvulsant activity | Inhibition of sodium and calcium currents, TRPV1 receptor antagonism | nih.gov |

Interactions with Ion Channels (e.g., Voltage-Gated Sodium Channels)

The anticonvulsant activity of many pyrrolidine derivatives is closely linked to their ability to interact with and modulate the function of neuronal ion channels, particularly voltage-gated sodium channels (VGSCs). nih.govnih.gov Blockade of these channels can reduce neuronal hyperexcitability, a hallmark of epileptic seizures. nih.gov

Studies on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have shown that the most active anticonvulsant compound in the series likely exerts its effect through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov This dual action on both sodium and calcium channels is a common feature of several established antiepileptic drugs. nih.gov While direct evidence for this compound as a VGSC blocker is limited, the consistent findings with structurally related anticonvulsant compounds strongly suggest that this is a plausible and significant mechanism of its biological activity.

Effects on Mitochondrial Permeability Transition Pore

A significant area of investigation has been the effect of phenyl-pyrrolidine derivatives on the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in cell death pathways associated with conditions like ischemia-reperfusion injury.

A specific phenyl-pyrrolidine derivative, identified as C31 (1-(4-aminobenzyl)-3-(2-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)urea), has been shown to be a potent inhibitor of the mPTP. frontiersin.org This compound acts as a novel inhibitor of cyclophilin D (CypD), a key regulator of the mPTP. nih.govfrontiersin.org

The inhibitory mechanism of C31 is notable for its dual nature, involving both CypD-dependent and -independent pathways. nih.gov It potently inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypD and also prevents mitochondrial swelling. nih.gov Furthermore, C31 was effective at increasing the calcium retention capacity of mitochondria even in the absence of functional CypD, indicating an additional, direct effect on the pore complex itself. nih.gov These findings identify this phenyl-pyrrolidine derivative as a promising cytoprotective agent.

Table 4: Effect of Phenyl-Pyrrolidine Derivative C31 on Mitochondrial Permeability Transition Pore

| Parameter | Method | Observation | Mechanism | Reference |

| CypD PPIase Activity | Chymotrypsin-coupled assay | Potent inhibition | CypD-dependent | nih.gov |

| Mitochondrial Swelling | Spectrophotometry | Inhibition of swelling | CypD-dependent & -independent | nih.gov |

| Calcium Retention Capacity (CRC) | Fluorescence measurement | Increased CRC | CypD-dependent & -independent | nih.gov |

| mPTP Opening in Cardiomyocytes | Fluorescence microscopy | Delayed opening and cell death | CypD-dependent & -independent | nih.gov |

Receptor Affinity Studies (e.g., 5-HT1A and 5-HT7 receptors)

The affinity of a compound for specific biological targets is a cornerstone of understanding its pharmacological profile. For this compound, a key area of investigation would be its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are implicated in a variety of central nervous system processes.

Despite the interest in the 3-phenylpyrrolidine scaffold in medicinal chemistry for the development of serotonergic agents, a thorough review of scientific literature did not yield specific binding affinity data (such as Ki or IC50 values) for the parent compound, this compound, at the 5-HT1A and 5-HT7 receptors. Research has predominantly focused on the synthesis and evaluation of various derivatives, suggesting that modifications to the 3-phenylpyrrolidine core are necessary to achieve potent and selective receptor binding.

The available research on derivatives of 3-phenylpyrrolidine highlights the importance of this chemical moiety as a pharmacophore for targeting serotonin receptors. These studies illustrate that while the core structure is a valuable starting point, its affinity is significantly influenced by the nature of the substituents attached to the pyrrolidine ring.

For instance, studies on N-substituted derivatives of 3-phenylpyrrolidine have demonstrated significant affinity for the 5-HT1A receptor. One such derivative, LB50016, which incorporates an N-(4-aminobutyl) group, has been characterized as a potent 5-HT1A receptor agonist with a high binding affinity. This indicates that the pyrrolidine nitrogen is a critical point for modification to enhance interaction with the 5-HT1A receptor.

Similarly, the 3-phenylpyrrolidine scaffold has been explored in the design of ligands targeting the 5-HT7 receptor. Often, these are developed as dual 5-HT1A/5-HT7 ligands, a profile that is of interest for the development of novel therapeutics for neuropsychiatric disorders. The affinity for the 5-HT7 receptor is also heavily dependent on the specific substitutions made to the core 3-phenylpyrrolidine structure.

Compound-Receptor Affinity Data

As noted, specific binding affinity data for this compound was not found in the reviewed literature. The following table presents data for a representative derivative to illustrate the activity of the broader chemical class at the 5-HT1A receptor.

Table 1: 5-HT1A Receptor Binding Affinity for a 3-Phenylpyrrolidine Derivative

| Compound Name | Receptor | Species | Assay Method | Ki (nM) |

| LB50016 | 5-HT1A | Rat | Radioligand displacement | 2.7 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: 5-HT7 Receptor Binding Affinity Data

A review of the scientific literature did not yield specific Ki or IC50 values for this compound or its close derivatives at the 5-HT7 receptor. Research in this area has focused on more complex molecules that may incorporate the 3-phenylpyrrolidine moiety within a larger chemical scaffold.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Orientation and Affinity

Molecular docking algorithms explore various possible conformations of the ligand within the protein's binding site and score them based on factors like intermolecular forces, such as hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov The resulting docking score provides an estimate of the binding affinity, with more negative scores generally indicating a stronger interaction. biorxiv.orgresearchgate.net For instance, in a study of various compounds targeting the main protease of SARS-CoV-2, docking scores were used to rank potential inhibitors, with the most promising candidates exhibiting the lowest binding energies. nih.gov

Table 1: Illustrative Molecular Docking Results This table presents hypothetical data for illustrative purposes only.

| Ligand | Target Protein | Docking Score (kcal/mol) | Estimated Binding Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| 3-Phenylpyrrolidine (B1306270) | Kinase XYZ | -7.2 | -7.5 |

Identification of Active Sites and Intermolecular Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues of a protein's active site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. biorxiv.org Understanding these interactions is crucial for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its binding and efficacy. For example, studies on pyrrolidine (B122466) derivatives as Mcl-1 inhibitors used molecular docking to identify key structural requirements for binding. nih.govtandfonline.com

A visual analysis of the docked pose, often represented in 2D or 3D diagrams, highlights the key residues involved in the interaction. This information can guide the design of new analogs with improved binding characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular method for calculating various molecular properties from first principles.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are frequently employed to determine these energy levels. For instance, a study on 1,3-dichloro 5-nitrobenzene utilized DFT to calculate the HOMO and LUMO energies to understand the charge transfer within the molecule. nih.gov

While specific DFT calculations for 3-Phenylpyrrolidine hydrochloride are not found in the reviewed literature, a hypothetical analysis would provide the energy values for its frontier orbitals. Table 2 illustrates the kind of data generated from such a calculation.

Table 2: Illustrative HOMO-LUMO Energy Data from DFT Calculations This table presents hypothetical data for illustrative purposes only.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green areas represent neutral potential. This information is crucial for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions like hydrogen bonding. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic view of molecular systems, offering insights into their conformational changes and stability. In drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex obtained from molecular docking. biorxiv.orgnih.gov By simulating the complex in a physiological environment, researchers can observe how the ligand's binding pose evolves and whether the key interactions are maintained over time. mdpi.com For example, MD simulations have been used to confirm the stability of pyrrolidine derivatives bound to their target proteins. nih.govtandfonline.com

The stability of the simulation can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the binding is stable.

Virtual Screening Techniques for Drug Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach can be broadly categorized into structure-based and ligand-based methods.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is a key component of SBVS, where computational algorithms predict the preferred orientation of a ligand when bound to a protein to form a stable complex.

The 3-phenylpyrrolidine scaffold has been utilized in structure-based drug design efforts. For example, in the discovery of arginase inhibitors, a proline-based inhibitor was developed using structure-based design. acs.org Although this specific example does not directly use 3-phenylpyrrolidine, it highlights the applicability of the general pyrrolidine scaffold in such approaches. In another study, the discovery of potent and selective pyridone-based kinetic stabilizers of amyloidogenic immunoglobulin light chains involved the optimization of a 3-alkyl-3-phenylpyrrolidine-2-pyridone scaffold, with X-ray crystallography providing the structural basis for the design. acs.orgnih.gov

When the three-dimensional structure of the target protein is unknown, ligand-based virtual screening methods can be employed. These techniques use the information from a set of known active ligands to identify new compounds with similar properties. Pharmacophore modeling is a common LBVS approach that defines the essential steric and electronic features required for a molecule to be active at a specific target.

Ligand-based pharmacophore modeling has been applied in the design of 2-phenylquinoline (B181262) derivatives as efflux pump inhibitors, a strategy that could be conceptually applied to libraries containing the 3-phenylpyrrolidine scaffold. acs.org In a collaborative virtual screening effort to identify compounds against Trypanosoma cruzi, ligand-based similarity searches were performed on proprietary compound collections, which included the synthesis of a 4-(3-phenylpyrrolidin-1-yl)-2-(pyridin-2-yl)quinazoline derivative. mdpi.com

Furthermore, research on sigma-1 receptor ligands has involved the development of pharmacophore models to understand the structure-activity relationships of various compounds, including those containing a 3-phenylpyrrolidine moiety. nih.govsci-hub.seacs.orgresearchgate.net These models typically identify key features such as hydrophobic regions and a positively charged nitrogen atom that are crucial for binding affinity. researchgate.net

Table 2: Application of Virtual Screening Techniques

| Screening Technique | Application Context | Key Findings | Reference |

| Structure-Based Virtual Screening (SBVS) | Development of kinetic stabilizers for amyloidogenic immunoglobulin light chains. | The 3-alkyl-3-phenylpyrrolidine-2-pyridone scaffold was identified and optimized based on structural data. | nih.gov |

| Ligand-Based Virtual Screening (LBVS) | Identification of inhibitors for Trypanosoma cruzi. | Collaborative screening using ligand similarity led to the identification of active compounds, including a 3-phenylpyrrolidine derivative. | mdpi.com |

| Ligand-Based Pharmacophore Modeling | Development of sigma-1 receptor ligands. | Identified key structural features necessary for high affinity, guiding the design of new analogs. | nih.govsci-hub.seacs.orgresearchgate.netresearchgate.net |

Computational Tools for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial fragment hits are then optimized and grown into more potent lead compounds. The 3-phenylpyrrolidine core is an attractive scaffold for FBDD due to its three-dimensional character and synthetic tractability.

In the development of allosteric inhibitors of Aurora-A kinase, the 3-phenylpyrrolidine component was part of a fragment elaboration strategy. whiterose.ac.uk This work demonstrated the viability of directly elaborating fragments to improve biological potency. whiterose.ac.uk A doctoral thesis on the design and synthesis of a 3-D fragment library also highlights the importance of such scaffolds. whiterose.ac.uk While this work focused on a derivative, 1-acetyl-3-phenylpyrrolidine-4-carboxylic acid, it underscores the value of the core 3-phenylpyrrolidine structure in creating novel, three-dimensional fragments for screening libraries. whiterose.ac.uk Computational tools are integral to FBDD, from the design of fragment libraries to the analysis of fragment binding modes and the guidance of fragment evolution into lead compounds.

Advanced Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Phenylpyrrolidine (B1306270) hydrochloride. wikipedia.orgrsc.orgbldpharm.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of 3-Phenylpyrrolidine hydrochloride, distinct signals correspond to the protons in the phenyl group and the pyrrolidine (B122466) ring. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), exhibiting complex splitting patterns due to coupling between adjacent protons on the benzene (B151609) ring. The protons on the pyrrolidine ring resonate more upfield. The proton at the C3 position, being adjacent to the phenyl group (a benzylic proton), would show a characteristic chemical shift. The protons on the nitrogen-bearing carbons (C2 and C5) and the C4 carbon would also have distinct signals, often appearing as multiplets due to spin-spin coupling with neighboring protons. The presence of the hydrochloride salt would lead to a downfield shift of the protons near the protonated nitrogen atom and potentially the appearance of a broad N-H proton signal.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The phenyl group carbons would produce several signals in the aromatic region (δ 120-145 ppm). The pyrrolidine ring carbons would appear at higher field strengths. The carbon atom attached to the phenyl group (C3) and the carbons adjacent to the nitrogen (C2 and C5) would be readily identifiable by their chemical shifts.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment. nih.gov

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Pyrrolidine CH (C3) | 3.50 - 3.80 | Multiplet |

| Pyrrolidine CH₂ (C2, C5) | 3.20 - 3.60 | Multiplet |

| Pyrrolidine CH₂ (C4) | 2.20 - 2.50 | Multiplet |

| Amine N-H₂⁺ | 9.00 - 10.00 | Broad Singlet |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (Quaternary) | 140 - 145 |

| Aromatic CH | 125 - 130 |

| Pyrrolidine CH (C3) | 40 - 45 |

| Pyrrolidine CH₂ (C2, C5) | 48 - 55 |

| Pyrrolidine CH₂ (C4) | 35 - 40 |

Mass Spectrometry (MS) for Compound Characterization and Purity

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to accurately determine the mass of the protonated molecule ([M+H]⁺). This allows for the confirmation of the molecular formula (C₁₀H₁₄N⁺ for the free base cation). The measured mass of the cation would be approximately 148.1121 Da.

Electron Ionization (EI) mass spectrometry would produce a molecular ion peak corresponding to the free base (m/z ≈ 147) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For 3-phenylpyrrolidine, characteristic fragmentation would involve the loss of hydrogen, cleavage of the pyrrolidine ring, and fragmentation patterns typical of a monosubstituted benzene ring, such as the formation of a tropylium (B1234903) ion (m/z = 91). Analyzing these fragments helps to confirm the connectivity and structure of the molecule.

Interactive Table 3: Expected Mass Spectrometry Fragmentation for 3-Phenylpyrrolidine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 147 | [M]⁺ | Molecular ion of the free base |

| 146 | [M-H]⁺ | Loss of a hydrogen radical |

| 120 | [C₈H₁₀N]⁺ | Ring cleavage |

| 106 | [C₇H₈N]⁺ | Further ring fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion from phenyl group rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present in the compound.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the range of 2700-3000 cm⁻¹ would be indicative of the N-H stretching vibrations of the secondary ammonium (B1175870) salt (R₂NH₂⁺). C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while those from the aliphatic pyrrolidine ring appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically result in one or more sharp bands in the 1450-1600 cm⁻¹ region. Bending vibrations for aromatic C-H bonds are also prominent in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.com Therefore, it is excellent for observing the vibrations of the phenyl ring's carbon skeleton. The ring breathing mode of the monosubstituted benzene ring would give a strong, sharp signal around 1000 cm⁻¹. These vibrational spectroscopy techniques are also sensitive to the crystalline form of the solid material, making them useful for polymorphism studies. lcms.cznih.gov

Interactive Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H₂⁺ Stretch (salt) | 2700 - 3000 | Weak | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| N-H Bend | 1500 - 1650 | - | Medium |

| Aromatic Ring Breathing | - | ~1000 | Strong (Raman) |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Analysis

3-Phenylpyrrolidine is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-3-phenylpyrrolidine and (S)-3-phenylpyrrolidine. Chiroptical techniques like electronic Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential for distinguishing between these enantiomers. nih.govutexas.edu

Electronic CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. nih.gov The two enantiomers will produce mirror-image CD spectra. The sign of the Cotton effects can be used, often with the aid of computational chemistry, to assign the absolute configuration of a specific enantiomer. mdpi.com

VCD is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. wikipedia.orgbruker.com VCD spectroscopy offers greater structural detail than ECD because the spectrum contains numerous, well-resolved bands. rsc.orgnih.gov By comparing the experimental VCD spectrum of an enantiomer to a spectrum predicted by quantum mechanical calculations (e.g., using Density Functional Theory), the absolute configuration can be determined with a high degree of confidence. mdpi.com Furthermore, the intensity of the VCD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for determining the enantiomeric purity of a chiral substance. ambeed.com

Chromatographic Techniques (LC-MS, TLC, HPLC) for Purity and Isolation

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. A spot of the compound on a silica (B1680970) plate is developed with an appropriate solvent system (eluent), and its retention factor (Rf) is calculated. The presence of multiple spots indicates impurities.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantitative determination of purity. Commercial suppliers often state a purity of ≥98% for this compound as determined by HPLC. jk-sci.comsigmaaldrich.com A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid additive like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound is detected using a UV detector, typically at a wavelength around 210 nm or 254 nm where the phenyl group absorbs light.

For separating the enantiomers, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times. This allows for the determination of the enantiomeric ratio or enantiomeric excess of a chiral sample. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. eurl-pesticides.eupsu.edunih.govnih.gov This hyphenated technique is extremely sensitive and selective, allowing for the detection and quantification of this compound and any impurities, even at very low concentrations. The mass spectrometer provides molecular weight and structural information for the compounds as they elute from the chromatography column, enabling confident peak identification.

Interactive Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Biological and Pharmacological Research Applications

Potential Therapeutic Applications and Disease Models

The unique structure of 3-phenylpyrrolidine (B1306270) and its derivatives has made it a focal point in the search for new drugs. Its derivatives are being investigated for a wide array of therapeutic uses, demonstrating the scaffold's versatility in medicinal chemistry.

Mood Disorders

The treatment of mood disorders like depression remains a significant challenge, with many existing therapies having limitations such as delayed onset of action and incomplete efficacy. nih.govsemanticscholar.org This has spurred research into new pharmacological strategies, including the development of triple reuptake inhibitors (TRIs) that target the transporters for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov The hypothesis is that a broader spectrum of monoamine reuptake inhibition could lead to improved antidepressant effects. nih.gov